REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][C:9](=[O:12])[CH2:8][CH2:7]2.[Cl-].[Cl-].[Cl-].[Al+3].O>CO>[OH:10][C:11]1[C:2]([CH3:1])=[CH:3][CH:4]=[C:5]2[C:6]=1[CH2:7][CH2:8][C:9]2=[O:12] |f:1.2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CCC(OC12)=O
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
177.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours at 175-180° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an hour
|
Type
|
FILTRATION
|
Details
|
Further it was filtered
|
Type
|
CUSTOM
|
Details
|
obtained solid
|
Type
|
FILTRATION
|
Details
|
Finally the suspension was filtered
|
Type
|
CUSTOM
|
Details
|
obtained solid
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2CCC(C2=CC=C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 67.5% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |